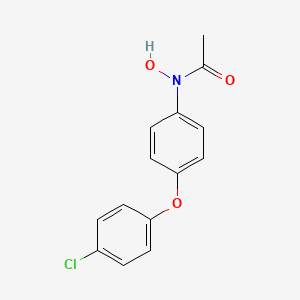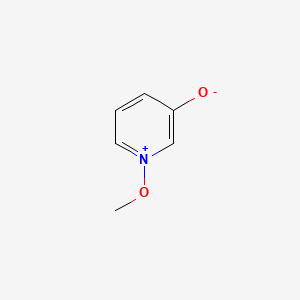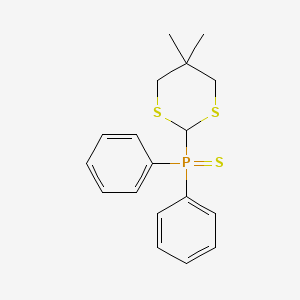
3-(4-Chlorophenyl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)quinoxalin-2-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting intermediate is then cyclized to form the quinoxaline ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .
科学的研究の応用
3-(4-Chlorophenyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(4-Chlorophenyl)quinoxalin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes. The compound’s quinoxaline ring structure allows it to bind to various biological receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of 3-(4-Chlorophenyl)quinoxalin-2-amine, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct biological activities
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This substitution pattern allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
101094-86-4 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)quinoxalin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-10-7-5-9(6-8-10)13-14(16)18-12-4-2-1-3-11(12)17-13/h1-8H,(H2,16,18) |
InChIキー |
SWDMOLYFKLCECJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


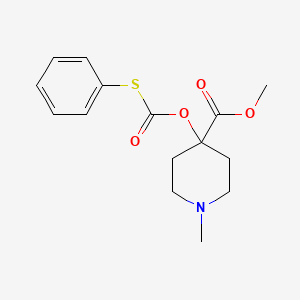
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
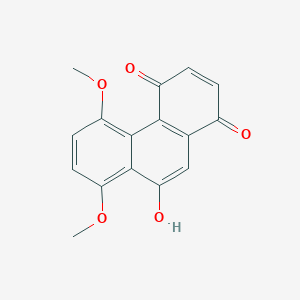
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)

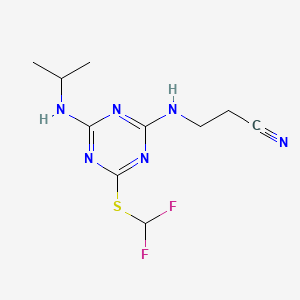
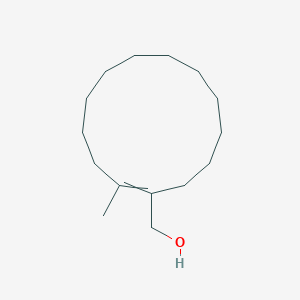
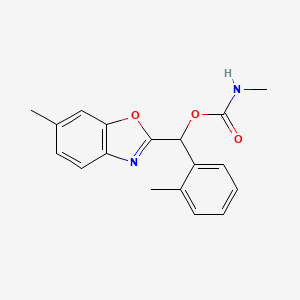
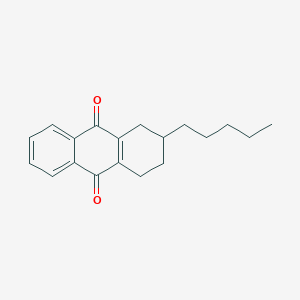
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

